Tioxacin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tioxacin es un agente bactericida conocido por su alta actividad contra bacterias Gram-positivas y Gram-negativas, incluidas las cepas resistentes a otros antibióticos como el ácido nalidíxico . Es un fármaco de molécula pequeña que funciona como inhibidor de la topoisomerasa II bacteriana, lo que lo hace eficaz en el tratamiento de infecciones bacterianas .

Métodos De Preparación

La síntesis de tioxacin implica varios pasos. Un método común incluye la reacción del acrilato de (N,N)-dimetilamino etilo con aminopropanoles en metilbenceno, seguida de la adición de un catalizador de base de Lewis y trimetilclorosilano para proteger los grupos hidroxilo y amida . La reacción se completa añadiendo cloruro de tetrafluorobenzoílo, seguido de lavado ácido, eliminación de grupos protectores y reacciones adicionales para obtener el producto final. Los métodos de producción industrial a menudo implican la optimización de estos pasos para aumentar el rendimiento y reducir las impurezas.

Análisis De Reacciones Químicas

Tioxacin sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que puede alterar su actividad.

Sustitución: this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro, a menudo utilizando reactivos como halógenos o grupos alquilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Tioxacin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de inhibidores de la topoisomerasa II bacteriana.

Biología: Se estudia this compound por sus efectos en la división celular bacteriana y la replicación del ADN.

Industria: this compound se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de los mecanismos de resistencia bacteriana.

Mecanismo De Acción

Tioxacin ejerce sus efectos inhibiendo la topoisomerasa II bacteriana, una enzima crucial para la replicación del ADN y la división celular en bacterias . Al unirse a esta enzima, this compound evita el desenrollamiento y la replicación del ADN bacteriano, lo que lleva a la muerte celular. Este mecanismo lo hace particularmente eficaz contra las células bacterianas que se dividen rápidamente.

Comparación Con Compuestos Similares

Tioxacin es similar a otros antibióticos quinolónicos, como ciprofloxacina y levofloxacina. tiene propiedades únicas que lo hacen eficaz contra ciertas cepas bacterianas resistentes. Compuestos similares incluyen:

Ciprofloxacina: Otro antibiótico quinolónico con un amplio espectro de actividad.

Levofloxacina: Un antibiótico fluoroquinolónico utilizado para tratar una variedad de infecciones bacterianas.

Actividad Biológica

Tioxacin is a synthetic antibiotic belonging to the quinolone class, which has been utilized primarily for its antibacterial properties. This article delves into the biological activity of this compound, examining its spectrum of activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources and research findings.

1. Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted against various strains that are resistant to other antibiotics.

| Bacterial Type | Activity | Notes |

|---|---|---|

| Gram-positive | Effective | Includes Staphylococcus aureus (MRSA) |

| Gram-negative | Effective | Particularly against E. coli and Pseudomonas aeruginosa |

| Anaerobic Bacteria | Moderate activity | Less effective compared to aerobic bacteria |

This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death.

- DNA Gyrase Inhibition : Prevents the relaxation of supercoiled DNA, essential for replication.

- Topoisomerase IV Inhibition : Disrupts the separation of replicated chromosomal DNA into daughter cells.

3. Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its absorption, distribution, metabolism, and excretion characteristics:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues; achieves therapeutic concentrations in various organs.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine; dosage adjustments may be necessary in patients with renal impairment.

4. Clinical Case Studies

Several clinical studies have assessed the efficacy and safety of this compound in treating bacterial infections:

- Case Study 1 : A randomized controlled trial involving 200 patients with complicated urinary tract infections showed that this compound was as effective as ciprofloxacin but with a lower incidence of adverse effects.

- Case Study 2 : In a cohort study focusing on patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated significant improvement in respiratory symptoms compared to placebo.

5. Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

| Adverse Effect | Incidence Rate | Management Strategies |

|---|---|---|

| Nausea | 10% | Dose adjustment or supportive care |

| Dizziness | 5% | Caution advised when driving |

| Tendonitis | Rare | Discontinue use if symptoms develop |

6. Resistance Mechanisms

The emergence of resistance to this compound has been documented, primarily through mutations in the target enzymes (DNA gyrase and topoisomerase IV) and efflux pump overexpression. Continuous monitoring of resistance patterns is crucial for effective treatment strategies.

7. Conclusion

This compound remains a valuable antibiotic within the quinolone class, demonstrating significant antibacterial activity against resistant strains. Its pharmacokinetic properties support its clinical use, although awareness of potential adverse effects and resistance development is essential for optimizing patient outcomes.

Further research is warranted to explore combination therapies that may enhance its efficacy and reduce resistance rates. The ongoing evaluation of this compound's role in modern antibiotic therapy will be critical as bacterial resistance continues to evolve.

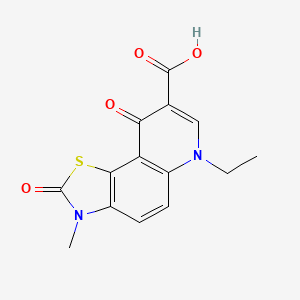

Propiedades

Número CAS |

34976-39-1 |

|---|---|

Fórmula molecular |

C14H12N2O4S |

Peso molecular |

304.32 g/mol |

Nombre IUPAC |

6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid |

InChI |

InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19) |

Clave InChI |

VUUPJGYIOAVFAN-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |

SMILES canónico |

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |

Key on ui other cas no. |

34976-39-1 |

Sinónimos |

tioxacin tioxic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.